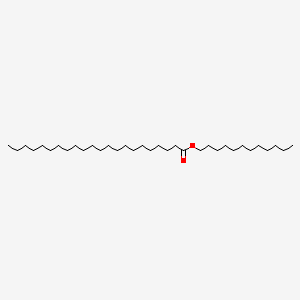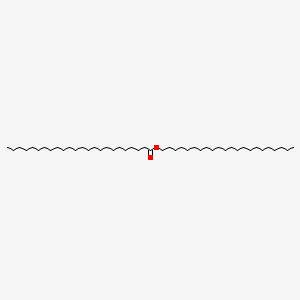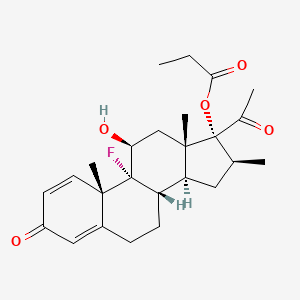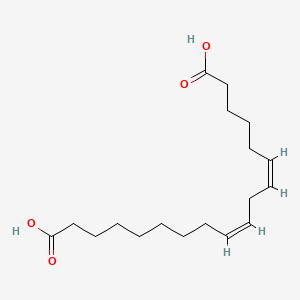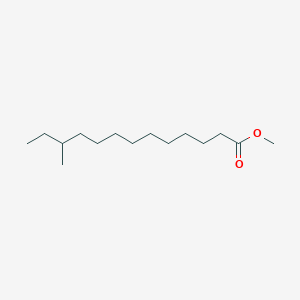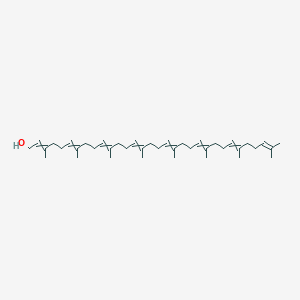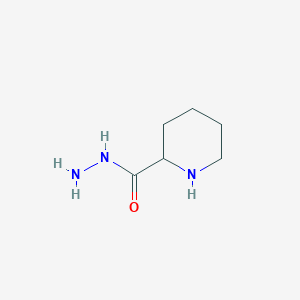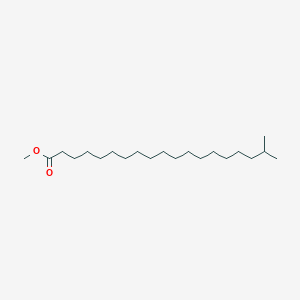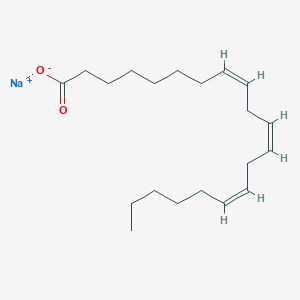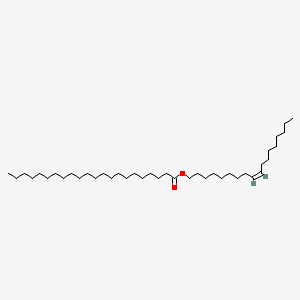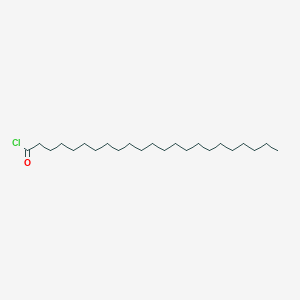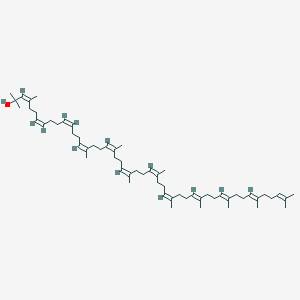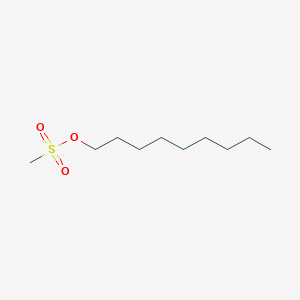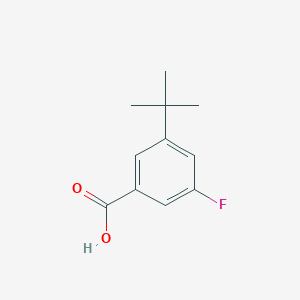
3-Tert-butyl-5-fluorobenzoic acid
概要
説明
3-Tert-butyl-5-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C11H13FO2 It features a tert-butyl group and a fluorine atom attached to a benzene ring, with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-fluorobenzoic acid typically involves the introduction of the tert-butyl and fluorine substituents onto a benzene ring, followed by the carboxylation of the aromatic ring. One common method is the Friedel-Crafts alkylation to introduce the tert-butyl group, followed by electrophilic aromatic substitution to introduce the fluorine atom. The carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as aluminum chloride or iron(III) chloride are often used to facilitate these reactions.
化学反応の分析
Types of Reactions
3-Tert-butyl-5-fluorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The tert-butyl and fluorine substituents influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while reduction can produce the corresponding alcohols.
科学的研究の応用
3-Tert-butyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Tert-butyl-5-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butyl and fluorine substituents can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.
類似化合物との比較
Similar Compounds
3-Tert-butylbenzoic acid: Lacks the fluorine substituent, resulting in different reactivity and properties.
5-Fluorobenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
3-Tert-butyl-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical behavior.
Uniqueness
3-Tert-butyl-5-fluorobenzoic acid is unique due to the specific combination of the tert-butyl and fluorine substituents on the benzene ring. This combination imparts distinct steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules. The presence of both substituents can enhance the compound’s stability and modify its physical and chemical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-tert-butyl-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUUTLASTKWIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646946 | |
| Record name | 3-tert-Butyl-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-38-7 | |
| Record name | 3-tert-Butyl-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


